(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide
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Description
(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide is a useful research compound. Its molecular formula is C20H25N3O3S2 and its molecular weight is 419.56. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Catalysis
Research on compounds structurally related to sulfonamides and piperazines often involves their synthesis and potential catalytic applications. For instance, the palladium-catalyzed synthesis of 2-(aminomethyl)indoles from specific carbonate compounds in the presence of piperazines showcases innovative approaches in organic synthesis, with potential applications in developing pharmacologically active molecules and in materials science (Ambrogio, Cacchi, & Fabrizi, 2006)(Ambrogio, Cacchi, & Fabrizi, 2006).
Antimicrobial and Antifungal Activities
Sulfonamide derivatives, including those with piperazine groups, have been extensively studied for their antimicrobial and antifungal activities. These compounds serve as crucial leads in the development of new therapeutic agents against various bacterial and fungal pathogens. For example, the synthesis and antimicrobial evaluation of specific sulfonamide and piperazine-containing derivatives have demonstrated significant activity against a range of microorganisms, underscoring their potential in addressing resistance issues in antimicrobial therapy (Mishra & Chundawat, 2019)(Mishra & Chundawat, 2019).
Antioxidant and Enzyme Inhibition
Compounds with sulfonamide and piperazine moieties have also been investigated for their antioxidant properties and ability to inhibit various enzymes implicated in human diseases. This research direction is vital for discovering novel treatments for conditions like Alzheimer's disease, where enzyme inhibition can play a therapeutic role. For example, certain benzenesulfonamide derivatives have shown potent enzyme inhibitory activities alongside antioxidant properties, highlighting their multifaceted potential in drug development (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020)(Lolak et al., 2020).
properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-17-4-6-18(7-5-17)8-14-28(25,26)21-15-20(24)23-11-9-22(10-12-23)16-19-3-2-13-27-19/h2-8,13-14,21H,9-12,15-16H2,1H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZJPPWWXNXYNA-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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